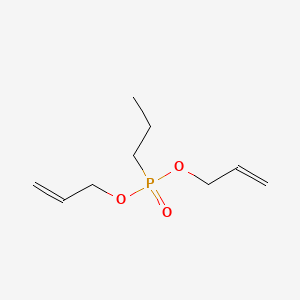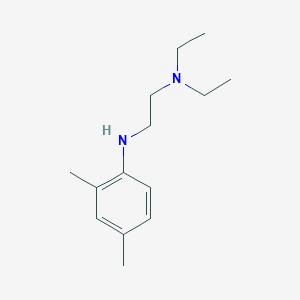![molecular formula C10H22O4 B14454972 2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 76779-60-7](/img/structure/B14454972.png)
2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) is an organic compound characterized by its unique structure, which includes a central 2,3-dimethylbutane core with two ethoxy groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylbutane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohyd
Eigenschaften
CAS-Nummer |
76779-60-7 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethoxy)-2,3-dimethylbutan-2-yl]oxyethanol |
InChI |
InChI=1S/C10H22O4/c1-9(2,13-7-5-11)10(3,4)14-8-6-12/h11-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
FAQBCTNKBDQTIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(C)OCCO)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


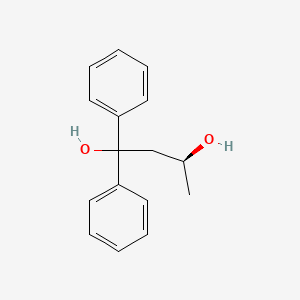
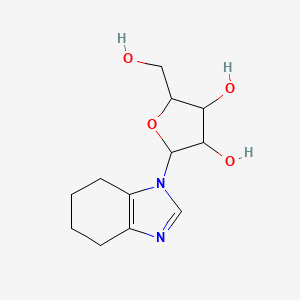
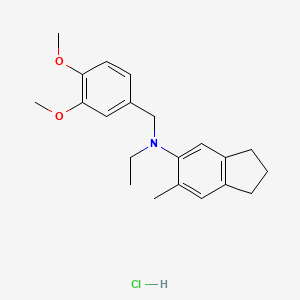
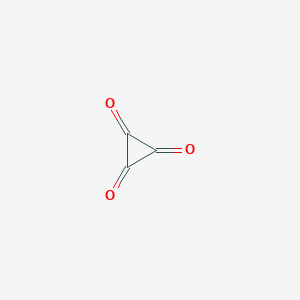
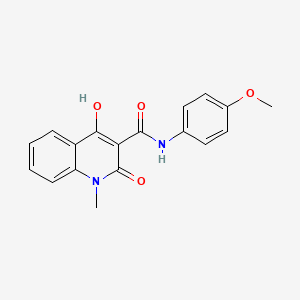
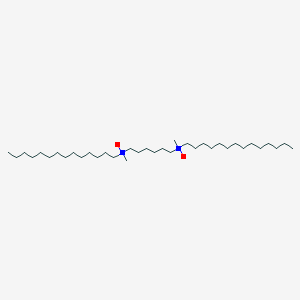
methanone](/img/structure/B14454923.png)
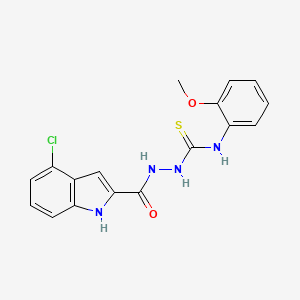
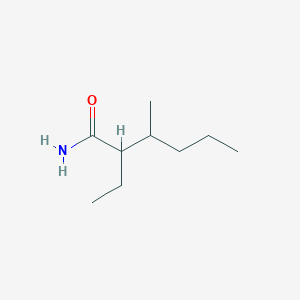
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
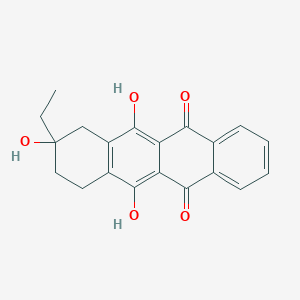
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
